molecular formula C12H11BrO2 B1383534 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1980054-39-4

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B1383534
CAS No.: 1980054-39-4
M. Wt: 267.12 g/mol
InChI Key: ULOMEMOEJASGAP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound with the molecular formula C₁₂H₁₁BrO₂ and a molecular weight of 267.12 g/mol It is characterized by a bicyclo[111]pentane core structure substituted with a 4-bromophenyl group and a carboxylic acid functional group

Preparation Methods

The synthesis of 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the homolytic aromatic alkylation of a suitable precursor . This reaction typically requires specific conditions such as the presence of a radical initiator and a suitable solvent. Industrial production methods may involve large-scale synthesis techniques and modifications to optimize yield and purity .

Chemical Reactions Analysis

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like nucleophiles.

    Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid and stable framework, while the 4-bromophenyl group and carboxylic acid functional group contribute to its reactivity and binding properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

  • 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(4-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-(4-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

These compounds share the bicyclo[1.1.1]pentane core structure but differ in the substituents on the phenyl ring.

Properties

IUPAC Name

3-(4-bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c13-9-3-1-8(2-4-9)11-5-12(6-11,7-11)10(14)15/h1-4H,5-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOMEMOEJASGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 3
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 4
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 5
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 6
3-(4-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

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